(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
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Overview
Description
VU 6008667 is a selective negative allosteric modulator of the muscarinic acetylcholine receptor subtype 5 (M5). It has shown high central nervous system penetration and is primarily used in scientific research .
Preparation Methods
The synthesis of VU 6008667 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution states .
Chemical Reactions Analysis
VU 6008667 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution Reactions: Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the substitution of specific atoms or groups within the molecule
Major Products: The primary products formed from these reactions are derivatives of VU 6008667 with altered chemical properties.
Scientific Research Applications
VU 6008667 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the muscarinic acetylcholine receptor subtype 5 (M5) and its role in various chemical processes
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate biological processes
Industry: Utilized in the development of new drugs and chemical products that target the muscarinic acetylcholine receptor subtype 5 (M5)
Mechanism of Action
VU 6008667 exerts its effects by selectively binding to the muscarinic acetylcholine receptor subtype 5 (M5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to changes in cellular signaling pathways. The compound’s high central nervous system penetration allows it to effectively modulate these pathways in the brain .
Comparison with Similar Compounds
VU 6008667 is unique in its high selectivity and central nervous system penetration compared to other similar compounds. Some similar compounds include:
®-VU 6008667: A stereoisomer of VU 6008667 with different binding properties
(Rac)-VU 6008667: A racemic mixture of VU 6008667 with varying biological activities
These compounds share similar chemical structures but differ in their specific interactions with the muscarinic acetylcholine receptor subtype 5 (M5) and their overall biological effects.
Properties
IUPAC Name |
(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLRELXMCKGCB-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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